2-((5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
Description
2-((5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5-chlorothiophene moiety at position 5 and a piperidine-containing ethanone group at position 2 via a thioether linkage. Its molecular formula is C₁₃H₁₄ClN₃O₃S₂, with a molecular weight of 364.85 g/mol. The canonical SMILES representation is COC(=O)C(N1CCCCC1)SSC2=NN=C(O2)C3=CC=C(S3)Cl, and its InChI key is InChI=1S/C13H14ClN3O4S2/c14-10-5-4-9(22-10)12-15-16-13(21-12)23(19,20)8-11(18)17-6-2-1-3-7-17/h4-5H,1-3,6-8H2 .
The compound’s structure combines pharmacophoric motifs:
- 1,3,4-Oxadiazole: Known for metabolic stability and hydrogen-bonding capacity, enhancing bioavailability .
- Piperidine-ethanone: Contributes to lipophilicity and membrane permeability, critical for central nervous system (CNS) penetration .
Synthetic routes typically involve S-alkylation of oxadiazole-thiol intermediates with halogenated ethanones, confirmed via IR and mass spectrometry (e.g., molecular ion peak at m/z 361 for analogous compounds) .
Properties
IUPAC Name |
2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S2/c14-10-5-4-9(21-10)12-15-16-13(19-12)20-8-11(18)17-6-2-1-3-7-17/h4-5H,1-3,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJSVUBHOLJQDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,3,4-oxadiazole derivatives with thioether and piperidine moieties. Below is a comparative analysis with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights:
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl, Br) improve cytotoxicity and kinase inhibition by enhancing electrophilic reactivity .
- Electron-donating groups (e.g., methoxy) favor antioxidant activity through radical stabilization .
- Heteroaromatic rings (e.g., pyrimidine, thiophene) modulate target selectivity. The target compound’s 5-chlorothiophene may offer unique π-π stacking interactions absent in phenyl-substituted analogs .
Piperidine vs. Other Amines :
- Piperidine-containing derivatives (e.g., target compound, 14 ) exhibit superior CNS penetration compared to morpholine or pyrrolidine analogs due to optimal logP values (~2.5–3.0) .
Thioether Linkage :
- The thioether (-S-) group enhances metabolic stability compared to ether (-O-) or methylene (-CH₂-) linkages, as seen in improved plasma half-life (t₁/₂ > 6 hours) for similar compounds .
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